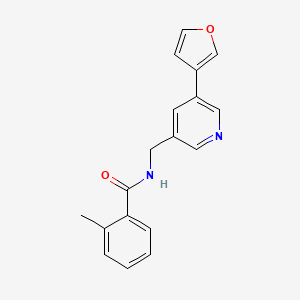

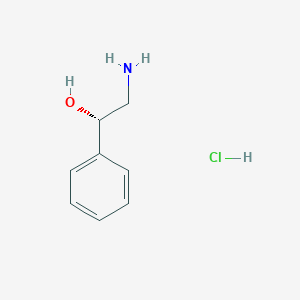

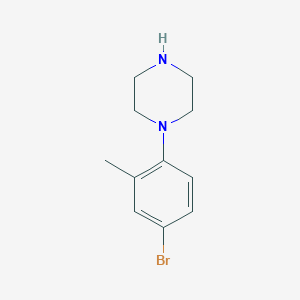

![molecular formula C18H12F2N4OS B2822164 2-fluoro-N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide CAS No. 1170509-55-3](/img/structure/B2822164.png)

2-fluoro-N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-fluoro-N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide” is a derivative of benzothiazole . Benzothiazole is a heterocyclic organic compound that possesses a wide range of properties and applications . It is known to have various biological activities such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .

Synthesis Analysis

The synthesis of this compound could involve the reaction between benzo[d]thiazol-2-amine and flurbiprofen . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis

The molecular structure of this compound can be analyzed based on IR, 1H, 13C, UV, and mass spectral data . The chemical shifts given in relative ppm were referenced to tetramethylsilane (TMS) (δ = 0.00 ppm) as an internal standard .Chemical Reactions Analysis

The chemical reactions involving this compound could be related to its potential anti-inflammatory properties . The compounds were evaluated for anti-inflammatory activity and among the series, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed based on its yield, melting point, and spectral data . It was obtained as a white solid with a yield of 86% and a melting point of 168–170 °C .Applications De Recherche Scientifique

Cancer Treatment

Benzothiazole derivatives, including our compound, have shown promise in cancer research. Their antiproliferative and apoptosis-inducing effects make them potential candidates for targeted therapies. Researchers investigate their impact on specific cancer cell lines and explore mechanisms of action .

Antibacterial Activity

The compound’s structure suggests potential antibacterial properties. Researchers have evaluated its efficacy against various bacterial strains, including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi. Further studies are needed to understand its mode of action and optimize its antibacterial potential .

Antiviral and Immunomodulatory Effects

Similar benzothiazole derivatives have demonstrated antiviral activity. Our compound’s structural features may contribute to its immunosuppressive properties. Investigating its impact on viral replication and immune response modulation is crucial for potential therapeutic applications .

Neuroprotective Properties

Compounds containing the benzothiazole core, such as Riluzole, exhibit neuroprotective effects. Our compound’s unique structure warrants investigation into its potential for treating neurodegenerative diseases like amyotrophic lateral sclerosis (ALS) .

Anti-Inflammatory and Analgesic Activities

Flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID), serves as a precursor for our compound. Its anti-inflammatory, analgesic, and antipyretic properties are well-established. Researchers explore whether our compound inherits similar effects .

Synthetic Intermediates and Drug Development

2-Aminobenzothiazoles, including our compound, serve as versatile synthetic intermediates. Their reactivity allows for the synthesis of various fused heterocyclic compounds. Additionally, the amide formation process is essential in pharmaceutical chemistry, making our compound valuable in drug development .

Mécanisme D'action

Target of Action

It’s known that thiazole derivatives, which this compound is a part of, exhibit a wide range of biological activities . They have been found to interact with various targets inducing effects such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .

Mode of Action

Thiazole derivatives are known to interact with their targets in different ways depending on the substituents on the thiazole ring . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction .

Biochemical Pathways

Thiazole derivatives are known to affect various biochemical pathways due to their diverse biological activities . For instance, they can affect pathways related to inflammation, tumor growth, bacterial and fungal infections, and more .

Pharmacokinetics

The pharmacokinetic properties of thiazole derivatives can be influenced by the substituents on the thiazole ring . These properties can affect the bioavailability of the compound.

Result of Action

Thiazole derivatives are known to induce a wide range of biological effects due to their interaction with various targets . These effects can include antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects .

Action Environment

It’s known that environmental factors such as ph, temperature, and the presence of other molecules can influence the action of thiazole derivatives .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-fluoro-N-[2-(4-fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12F2N4OS/c1-10-9-15(21-17(25)11-5-2-3-6-12(11)19)24(23-10)18-22-16-13(20)7-4-8-14(16)26-18/h2-9H,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPKXDSMTDAAKHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2=CC=CC=C2F)C3=NC4=C(C=CC=C4S3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12F2N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-fluoro-N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

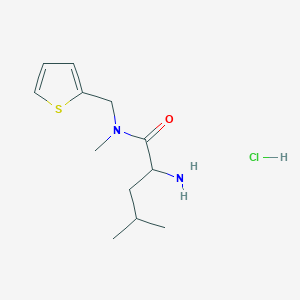

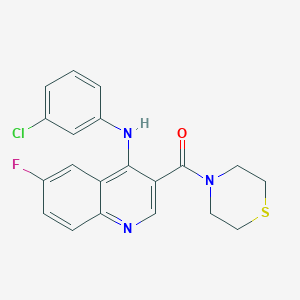

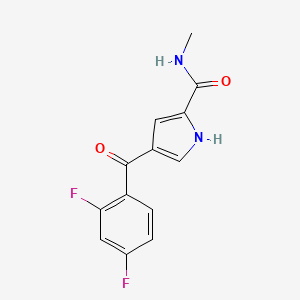

![1-[Bromo(phenyl)methyl]-4-fluorobenzene](/img/structure/B2822083.png)

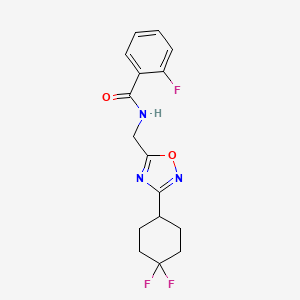

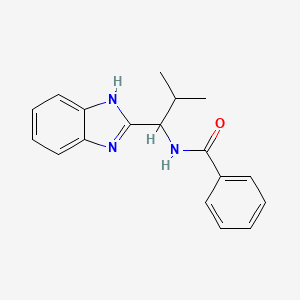

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2822087.png)

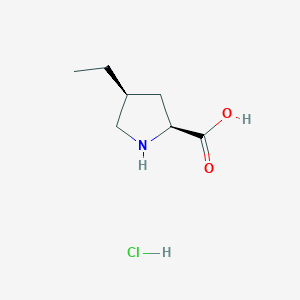

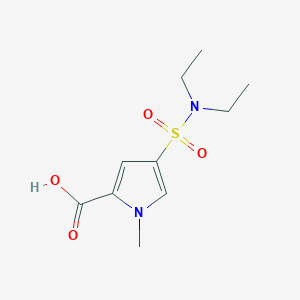

![benzyl N-[[4-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl]carbamate](/img/structure/B2822094.png)

![(E)-methyl 2-(2-cyano-3-(3-phenylbenzo[c]isoxazol-5-yl)acrylamido)benzoate](/img/structure/B2822103.png)